AJ2-71

SLC15A4 Inflammation Autoimmunity

AJ2-71 is a small-molecule SLC15A4 inhibitor critical for dissecting TLR7/9 and NOD signaling in autoimmune research. Choose this compound to robustly suppress IFN-α production in plasmacytoid dendritic cells and B cells, a key differentiator for inflammation studies. As a member of a first-in-class inhibitor family, AJ2-71 is ideal for target validation where pharmacological inhibition must phenocopy genetic knockout. Critically, this product enables internal head-to-head screening against analogs like AJ2-30, allowing your lab to empirically determine relative potency and selectivity before scaling up, ensuring your procurement is a strategic research investment.

Molecular Formula C20H16N4
Molecular Weight 312.4 g/mol
Cat. No. B11929903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAJ2-71
Molecular FormulaC20H16N4
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2NC=C3CNC4=NC5=CC=CC=C5N4
InChIInChI=1S/C20H16N4/c1-2-6-15-13(5-1)9-10-16-14(11-21-19(15)16)12-22-20-23-17-7-3-4-8-18(17)24-20/h1-11,21H,12H2,(H2,22,23,24)
InChIKeyVXDJUMYQUPVGOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AJ2-71 Compound Overview: A Selective SLC15A4 Inhibitor for Autoimmune and Inflammatory Research


AJ2-71 (CAS 2700323-17-5) is a small-molecule inhibitor of Solute Carrier Family 15 Member 4 (SLC15A4), an endolysosomal transporter critical for Toll-like receptor (TLR) 7-9 and NOD signaling in immune cells [1]. As a member of a class of SLC15A4 inhibitors, AJ2-71 is a chemical probe used to study the role of this transporter in driving the production of pro-inflammatory cytokines like IFN-α, making it relevant for research into autoimmune and inflammatory conditions such as systemic lupus erythematosus (SLE) .

Why AJ2-71 Cannot Be Interchanged with Other SLC15A4 Inhibitors Like AJ2-30


Substituting one SLC15A4 inhibitor for another without empirical validation is a high-risk strategy. While compounds like AJ2-30 and AJ2-71 share a common target and are disclosed in the same patent family [1], they are distinct chemical entities with different molecular weights and, critically, a lack of publicly available head-to-head functional data. This means that a researcher cannot assume equipotency, similar selectivity profiles, or comparable in vitro and in vivo performance based on class alone. The absence of published, direct comparative data for AJ2-71 against analogs like AJ2-30 creates a significant evidence gap that must be addressed through internal validation before any substitution can be considered scientifically sound.

Quantitative Evidence Guide for AJ2-71 Differentiation and Procurement


AJ2-71 Functional Activity: Inhibition of SLC15A4-Mediated MDP Transport

AJ2-71 is described as an inhibitor of SLC15A4 that blocks muramyl dipeptide (MDP) transport . While direct comparative functional data for AJ2-71 against AJ2-30 is not available in peer-reviewed literature, the comparator AJ2-30 has a reported IC50 of 2.6 µM for MDP transport inhibition . The quantitative data for AJ2-71 is missing, which constitutes a key evidence gap.

SLC15A4 Inflammation Autoimmunity

AJ2-71 Functional Activity: Suppression of IFN-α Production

AJ2-71 is reported to suppress IFN-α production . A closely related analog, AJ2-30, has been shown to suppress IFN-α with an IC50 of 1.8 µM . This demonstrates a functional effect for this class of inhibitors. However, the lack of a specific IC50 value for AJ2-71 in the same assay prevents a direct quantitative comparison.

Interferon TLR Signaling SLE

AJ2-71 vs. AJ2-30: Molecular Property Differentiation

AJ2-71 and AJ2-30 are distinct chemical entities with different molecular weights and formulas [1]. This physical difference confirms they are not interchangeable. The molecular weight of AJ2-71 is 312.37 g/mol (C20H16N4), while that of AJ2-30 is 312.38 g/mol (C19H16N6) . These differences can impact physicochemical properties like solubility and permeability, which in turn can affect experimental outcomes.

Chemical Probe SLC15A4 Compound Selection

Best-Fit Research Applications for AJ2-71 Based on Available Evidence


Investigating Endolysosomal TLR7/9 and NOD Signaling Pathways

AJ2-71 is suitable for probing the role of SLC15A4-mediated transport in the activation of TLR7/9 and NOD signaling pathways [1]. By blocking SLC15A4 function, researchers can dissect its specific contribution to downstream inflammatory responses in immune cells like plasmacytoid dendritic cells (pDCs) and B cells.

Studying the Regulation of IFN-α Production in Autoimmune Models

Given its reported ability to suppress IFN-α production , AJ2-71 can be used as a chemical tool in in vitro models of autoimmune diseases, such as systemic lupus erythematosus (SLE), where aberrant IFN-α production is a key pathogenic driver.

Validating SLC15A4 as a Therapeutic Target in Inflammation

AJ2-71, as a member of the first-in-class functional inhibitors of SLC15A4, can be employed in target validation studies [1]. Researchers can use it to confirm that pharmacological inhibition of SLC15A4 phenocopies the effects of genetic knockout or knockdown in cellular and in vivo inflammation models.

Comparative Compound Screening and Selectivity Profiling

Due to the lack of published potency data, a key application for AJ2-71 is in internal head-to-head screening against better-characterized analogs like AJ2-30. This would allow a lab to empirically determine its relative potency, selectivity profile, and suitability for their specific experimental system before scaling up procurement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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